molecular formula C64H126N2O5 B13354112 Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate

Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate

Cat. No.: B13354112
M. Wt: 1003.7 g/mol
InChI Key: SFULNTQRWABGKS-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and the presence of a dimethylamino group, which imparts specific chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of hexyldecanol with heptadecanedioic acid to form the ester linkageThe final step involves the coupling of the nonyl group to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific combination of long aliphatic chains and the presence of a dimethylamino group. This structural configuration imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .

Properties

Molecular Formula

C64H126N2O5

Molecular Weight

1003.7 g/mol

IUPAC Name

bis(2-hexyldecyl) 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate

InChI

InChI=1S/C64H126N2O5/c1-8-13-18-23-26-35-44-55-66(56-45-54-65(6)7)64(69)61(50-40-31-27-33-42-52-62(67)70-57-59(46-36-21-16-11-4)48-38-29-24-19-14-9-2)51-41-32-28-34-43-53-63(68)71-58-60(47-37-22-17-12-5)49-39-30-25-20-15-10-3/h59-61H,8-58H2,1-7H3

InChI Key

SFULNTQRWABGKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC

Origin of Product

United States

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